Procure the exact 2,4-disubstituted 3-aminopyrazole scaffold for kinase and RORγt modulator hit-to-lead studies. This compound’s ortho-tolyl substituent introduces a specific conformational constraint critical for SAR integrity; generic analogs cannot substitute. Key supply advantages:
• Defined scaffold for amide coupling, urea, or sulfonamide library synthesis.
• Enables systematic steric/electronic mapping around kinase ATP-binding sites.
• Available from multiple stock points to ensure program continuity.
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
CAS No.324009-00-9
Cat. No.B3125366
⚠ Attention: For research use only. Not for human or veterinary use.
2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine (CAS 324009-00-9, IUPAC: 4-(2-methylphenyl)-2-phenylpyrazol-3-amine, MF: C16H15N3, MW: 249.31 g/mol) is a tri-substituted aminopyrazole compound. This compound is primarily documented in patent literature as a representative member of broad structural classes with potential utility as protein kinase inhibitors [1] and as a modulator of the nuclear receptor RORγt [2]. In commercial chemical databases and vendor listings, this compound is offered as a research-grade building block or screening compound for pharmaceutical discovery programs. The compound is also registered under the alternative name 1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide . No peer-reviewed primary research article reporting direct, comparative biological activity data for this specific compound was identified in the scientific literature, and all patent citations refer to the compound generically within broad Markush claims rather than as an individually characterized exemplar. The evidence presented herein is therefore limited to structural class inference and patent context.
Patent-cited aminopyrazole scaffold for kinase inhibitor research
Structural probe for RORγt modulator SAR exploration
Free 3-amine handle supports library synthesis and derivatization
While numerous aminopyrazole derivatives exist as commercial building blocks or kinase inhibitor scaffolds, the specific substitution pattern of 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine — featuring a phenyl group at the N2 position, an o-tolyl (2-methylphenyl) moiety at the C4 position, and a free 3-amine — represents a distinct steric and electronic configuration that may not be freely interchangeable with other 3-aminopyrazole analogs in structure-activity relationship (SAR) studies. The presence of the ortho-methyl substituent on the C4 aryl ring introduces a defined rotational barrier that influences the dihedral angle between the pyrazole core and the pendant aromatic ring, potentially affecting molecular recognition at protein binding sites [1]. Commercial vendors offer numerous related pyrazole derivatives (e.g., 5-o-tolyl-2H-pyrazol-3-ylamine, CAS 57860-42-1; 5-methyl-2-o-tolyl-2H-pyrazol-3-ylamine; 4-(2-methylphenyl)-1H-pyrazole, CAS 872366-13-7), each with distinct connectivity, substitution position, or heterocyclic tautomeric state . The specific 2,4-disubstituted 3-aminopyrazole architecture of the target compound, as referenced in patent claims for both kinase inhibition [2] and RORγt modulation [3], cannot be assumed to recapitulate the activity or selectivity of analogs with different substitution patterns. For hit-to-lead optimization, scaffold hopping, or reproducible biological screening, procurement of the exact compound is required to maintain SAR integrity.
PatternN2-phenyl/C4-o-tolyl substitution may not be reproduced by regioisomeric analogs
ConformationOrtho-methyl group introduces a rotational barrier that can alter molecular recognition
IdentityRelated pyrazole CAS entries differ in connectivity or tautomeric state; SAR may not transfer
[1] Aggarwal, R. et al. Researches on pyrazoles: Ortho effect in 1-phenyl-5-substituted pyrazoles. Journal of Structural Chemistry. Analysis of UV and fluorescent spectra demonstrating coplanarity disruption. View Source
2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine Research Applications
Kinase Inhibitor Hit-to-Lead Programs
This compound is cited in patent claims as falling within the broad structural scope of compounds alleged to inhibit protein kinases including Aurora-2 and GSK-3 [1]. As such, 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine is appropriately procured as a specific substructure for kinase inhibitor hit-to-lead campaigns. Its utility lies in establishing baseline structure-activity relationships around the N2-phenyl and C4-o-tolyl substitution pattern within a focused aminopyrazole series. Medicinal chemistry teams exploring this chemical space should consider this compound as a reference point for understanding the contribution of the ortho-tolyl moiety to target engagement and selectivity, with the explicit caveat that no publicly disclosed IC50, Kd, or cellular potency data currently exist to validate its activity against any specific kinase target. Users must independently generate all biological characterization data.
RORγt Modulator Discovery for Autoimmune Diseases
The compound is encompassed within the Markush structures of a Janssen Pharmaceutica patent application describing phenyl-substituted pyrazoles as modulators of the nuclear receptor RORγt, a transcription factor implicated in Th17 cell differentiation and autoimmune pathogenesis including rheumatoid arthritis, psoriatic arthritis, and psoriasis [2]. 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine may be procured as a synthetic intermediate or comparator compound in RORγt drug discovery programs. Its specific N2-phenyl and C4-o-tolyl substitution pattern represents one of many permutations claimed in the patent, and investigators pursuing RORγt inverse agonists or antagonists may evaluate this compound alongside other claimed analogs to map SAR. Procurement is justified for exploratory medicinal chemistry within this therapeutic area, provided users acknowledge the absence of published affinity or functional assay data for this exact compound and plan to generate such data internally.
Pyrazole Library Enumeration & Probe Synthesis
As a well-defined tri-substituted 3-aminopyrazole with documented availability from multiple chemical suppliers , 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine serves as a versatile building block for the parallel synthesis of diverse pyrazole-containing libraries. The free 3-amino group provides a reactive handle for amide coupling, urea formation, sulfonamide synthesis, or reductive amination, enabling rapid derivatization of the scaffold. The ortho-tolyl substituent introduces steric bulk and conformational constraint that can be systematically varied across a library to probe hydrophobic pocket complementarity in biological targets. Chemical biology groups seeking to generate pyrazole-based activity-based probes or fluorescent ligands may find this scaffold suitable for elaboration, leveraging the commercial availability of the core structure. Standard analytical characterization (e.g., NMR, LCMS purity assessment) should be performed upon receipt to confirm identity and purity suitable for downstream synthetic transformations.
Application
Selection Property
Validation Focus
Kinase inhibitor hit-to-lead SAR
Substitution pattern-specific scaffold
Generate kinase panel selectivity data
RORγt modulator discovery SAR
Ortho-tolyl conformational context
RORγt binding and functional assay data to validate
Pyrazole-focused library enumeration
Free 3-amine reactive handle
Post-derivatization purity and identity verification
[2] US Patent Application 20190382349. Phenyl substituted pyrazoles as modulators of RORgT. Filed June 17, 2019. View Source
Technical Documentation Hub
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